molecular formula C21H27NO5 B5966056 3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5966056
M. Wt: 373.4 g/mol
InChI Key: BEGMECSMBOMBAR-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three ethoxy groups attached to the benzene ring and a methoxy-methylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2-methoxy-5-methylaniline.

    Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-methoxy-5-methylaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of ethoxy groups instead of methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-6-25-18-12-15(13-19(26-7-2)20(18)27-8-3)21(23)22-16-11-14(4)9-10-17(16)24-5/h9-13H,6-8H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGMECSMBOMBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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